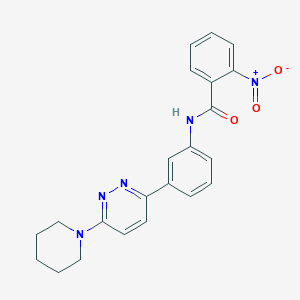

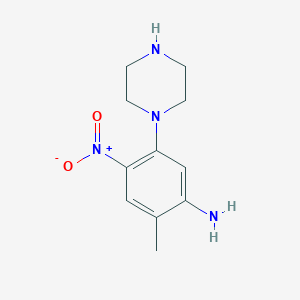

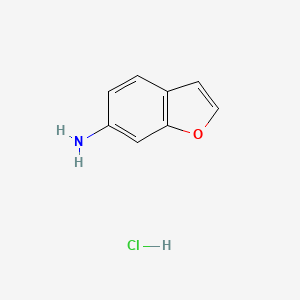

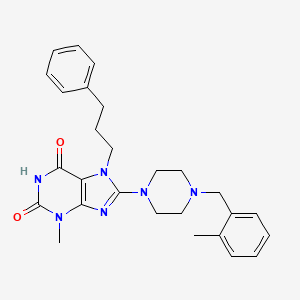

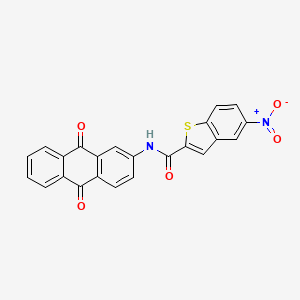

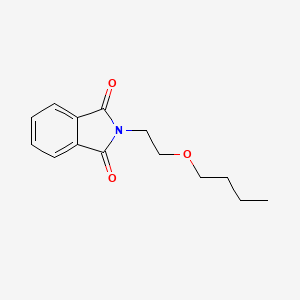

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

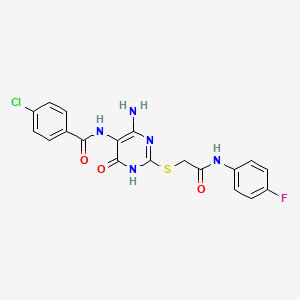

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine is a chemical compound with the CAS Number: 592466-87-0. It has a molecular weight of 236.27 and its IUPAC name is 2-methyl-4-nitro-5-(1-piperazinyl)aniline . The compound is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3 . This indicates that the compound contains 11 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Applications De Recherche Scientifique

Supramolecular Chemistry

A study by Jotani, Wardell, and Tiekink (2018) explored the supramolecular associations in polymorphs of a compound structurally similar to (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine, revealing insights into the formation of charge-assisted hydrogen bonds and three-dimensional architectures in crystals. This has implications for the design and synthesis of new materials with specific properties for technological applications, such as organic semiconductors and molecular sensors Jotani, Wardell, & Tiekink, 2018.

Antimicrobial Activities

Bektaş et al. (2007) synthesized new derivatives involving piperazine structures and evaluated their antimicrobial activities. The study highlights the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the global challenge of antibiotic resistance Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Metal Complex Synthesis

Research by Büyükkıdan and Özer (2013) focused on synthesizing novel phenolic Mannich bases derived from piperazine and their metal complexes. These complexes have potential applications in catalysis, material science, and the development of pharmaceuticals due to their unique structural and electronic properties Büyükkıdan & Özer, 2013.

Polymer Science

Yu, Seino, and Ueda (1999) explored the synthesis of ordered polymers using piperazine as a monomer. This research contributes to the field of polymer science, where such ordered structures can have applications in creating advanced materials with specific mechanical, thermal, and chemical properties Yu, Seino, & Ueda, 1999.

Environmental Science

Goldman, Fine, and Rochelle (2013) investigated the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems. Understanding these reactions is crucial for developing safer and more efficient carbon capture methods, which are vital for environmental protection and combating climate change Goldman, Fine, & Rochelle, 2013.

Propriétés

IUPAC Name |

2-methyl-4-nitro-5-piperazin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGACZJWYUFXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCNCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)

![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2970579.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)

![1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970597.png)